1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. Key structural features include:
- A piperazine ring substituted at the 1-position with a 2,3-dimethylphenyl group, linked via a 3-oxopropyl chain.
- A 2-phenylethyl moiety at the 4-position of the triazoloquinazolinone scaffold.
The 2,3-dimethylphenyl substituent on the piperazine ring may enhance lipophilicity and influence receptor binding, while the 2-phenylethyl group could modulate steric interactions or metabolic stability.
Properties
Molecular Formula |
C32H34N6O2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H34N6O2/c1-23-9-8-14-27(24(23)2)35-19-21-36(22-20-35)30(39)16-15-29-33-34-32-37(18-17-25-10-4-3-5-11-25)31(40)26-12-6-7-13-28(26)38(29)32/h3-14H,15-22H2,1-2H3 |
InChI Key |
CPBAWKQZXXZBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2,3-dimethylphenylamine with piperazine under appropriate conditions.
Formation of the Triazoloquinazolinone Core: The triazoloquinazolinone core is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzonitrile, with appropriate reagents.
Coupling Reactions: The final step involves coupling the piperazine derivative with the triazoloquinazolinone core and the phenylethyl side chain using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or triazoloquinazolinone core are replaced with other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Preliminary studies indicate that triazoloquinazolinones exhibit significant antitumor properties. The mechanism involves the inhibition of cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties
- CNS Activity
Case Studies
- Case Study on Antitumor Activity
-
Case Study on Antimicrobial Efficacy
- Research conducted at the University of Naples evaluated various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential for clinical application in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Triazoloquinazolinone Derivatives
Substituent Impact on Properties
3-Methoxyphenyl (): The methoxy group may introduce hydrogen-bonding interactions, altering pharmacokinetics . 2-Methylphenyl (): Similar to the target compound but lacks the 3-methyl group, possibly reducing steric hindrance .
Core Modifications :
- The 2-phenylethyl group in the target compound differs from the vinyl-linked hydroxyphenyl groups in K17/K19, which are associated with anti-inflammatory activity . The phenylethyl moiety may reduce polarity, enhancing membrane permeability.
Biological Activity Trends :
- Compounds with hydroxyphenyl substituents (K17/K19) show explicit anti-inflammatory activity, suggesting that electron-donating groups on aromatic rings may enhance this effect .
- Halogenated analogs (e.g., ’s 2-chlorobenzyl) could exhibit altered binding affinities due to increased electronegativity .
Similarity Coefficient Analysis
While the target compound’s specific similarity metrics are unavailable, highlights the Tanimoto coefficient as a robust method for quantifying structural similarity in chemoinformatics. Structural analogs like K17 and ’s compound likely share moderate similarity (>0.7 Tanimoto index) due to conserved triazoloquinazolinone cores but diverge in substituent profiles .
Biological Activity
The compound 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety and a triazoloquinazolinone framework, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to disease pathways, such as kinases and phosphodiesterases.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:
These results indicate a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various pathogens yielded significant results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized the compound and assessed its effects on cancer cell lines. They reported that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Study on Antimicrobial Efficacy
A recent investigation published in Pharmaceutical Biology examined the antimicrobial effects against clinical isolates of bacteria and fungi. The study concluded that the compound showed potent activity against resistant strains, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazoloquinazolinone derivatives typically involves cyclocondensation reactions. For example, hydrazine intermediates (e.g., 2-hydrazinoquinazolin-4(3H)-ones) can react with ketones or diketones under acidic conditions to form the triazole ring . Key steps include:
-
Purification : Use column chromatography with gradients of ethyl acetate/hexane.
-
Yield Optimization : Adjust stoichiometric ratios (e.g., 1:2 molar ratio of hydrazine to diketone) and reflux in ethanol or toluene for 6–12 hours.
-
Example yields from analogous syntheses: 67–99% via controlled stepwise reactions .
Step Reagents/Conditions Yield Reference Cyclocondensation Ethanol, reflux, 8 hrs 67% Acid-catalyzed ring closure HCl (37%), methanol 99%
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., piperazine methyl groups at δ ~2.3–2.5 ppm, triazole protons at δ ~8.1–8.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₃₄H₃₅N₇O₂: calculated 598.2874) .
Q. What initial biological screening approaches are appropriate for this compound?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., 14-α-demethylase lanosterol for antifungal activity) using fluorescence-based assays .
- Molecular Docking : Use PDB structures (e.g., 3LD6) to predict binding affinities. Docking scores < -8 kcal/mol indicate strong interactions .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic (PK) profile while maintaining target affinity?
- Methodological Answer :
-
Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without disrupting piperazine-mediated target binding .
-
Bivalent Binding : Design dimeric analogs (e.g., AZD5153 derivatives) to enhance BRD4 inhibition (IC50 < 10 nM) .
-
PK Parameters : Optimize logP (aim for 2–3) and plasma protein binding (<90%) using in silico tools like COMSOL Multiphysics .
Parameter Target Range Optimization Strategy logP 2–3 Introduce polar substituents Solubility >50 µM Use co-solvents (e.g., PEG 400) Plasma Stability t₁/₂ > 4 hrs Reduce esterase-sensitive groups
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models. Low oral bioavailability (<20%) may indicate poor absorption or first-pass metabolism .
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites. For example, N-dealkylation of the piperazine ring reduces activity .
- Tumor Xenograft Models : Validate in vivo efficacy by measuring c-Myc downregulation (e.g., >50% inhibition at 10 mg/kg dosing) .
Q. How to design a QSAR model for derivatives of this compound?
- Methodological Answer :
- Descriptor Selection : Include topological polar surface area (TPSA), molar refractivity, and docking scores from AutoDock Vina .
- Training Set : Use 30+ analogs with measured IC50 values (e.g., BRD4 inhibition data) .
- Validation : Apply leave-one-out cross-validation (R² > 0.7) and external test sets .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar structural analogs?
- Methodological Answer :
- SAR Analysis : Map substituent effects (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl on piperazine) using heatmaps .
- Statistical DOE : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting yield/activity .
Experimental Design
Q. What computational tools are recommended for predicting reaction pathways?
- Methodological Answer :
- Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model cyclocondensation energetics .
- AI-Driven Optimization : Implement COMSOL Multiphysics for real-time parameter adjustments (e.g., solvent polarity, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
